molecular formula C10H20N2 B093859 1-Cyclohexylpiperazine CAS No. 17766-28-8

1-Cyclohexylpiperazine

Cat. No.: B093859
CAS No.: 17766-28-8
M. Wt: 168.28 g/mol
InChI Key: XPDSXKIDJNKIQY-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperazine is an σ1 and σ2 receptor ligands with diagnostic and therapeutic potentials.

Scientific Research Applications

  • Conformational Analysis : 1-Cyclohexylpiperazine's stable conformers were studied both experimentally and theoretically using spectroscopic methods and density functional theory. The equatorial-equatorial form was identified as the most stable form (Alver & Parlak, 2010).

  • Crystal Structure Determination : The crystal structure of this compound-1,4-diium dichromate(VI) was analyzed, revealing how the molecules are interconnected via hydrogen bonds, forming a two-dimensional network structure (Chebbi, Ben Smail, & Zid, 2016).

  • Potential in COVID-19 Treatment : A derivative of cyclohexylpiperazine, PB28, showed potential as a strategy against COVID-19, being more active than hydroxychloroquine without interacting with cardiac proteins (Colabufo et al., 2020).

  • Nuclear Magnetic Resonance Study : Detailed experimental and theoretical nuclear magnetic resonance spectral assignments, molecular structure, and conformational study of this compound were conducted, highlighting solvent-dependent molecular geometry and conformers (Alver, 2009).

  • Pharmacological Studies : Various derivatives of this compound were synthesized and tested as σ receptor ligands, showing high affinities and potential applications in antineoplastic therapy and PET diagnosis (Berardi et al., 2004).

  • Potential Myocardial Imaging Agent : The preparation and biological evaluation of a 99mTc-nitrido asymmetrical heterocomplex with 4-(cyclohexylpiperazin-1-yl)-dithioformate suggested its suitability for myocardial imaging (Lu et al., 2007).

  • Antiproliferative and P-Glycoprotein Inhibitory Activity : Research on novel cyclohexylpiperazine derivatives, designed as mixed affinity ligands for sigma receptors and human sterol isomerase, showed P-glycoprotein inhibitory activity and potential in cancer treatment (Abate et al., 2011).

  • Hydrolysis Study of a Mannich Base Compound : The hydrolysis of a Mannich base compound related to this compound was studied, focusing on its acid and base catalysis and activation energy (Koshy & Mitchner, 1964).

Safety and Hazards

1-Cyclohexylpiperazine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers

  • "Crystal structure of this compound-1,4-diium dichromate (VI)"
  • "this compound and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review"

Mechanism of Action

Target of Action

1-Cyclohexylpiperazine is a derivative of piperazine . It is known to be a ligand for σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions.

Pharmacokinetics

It is known that the compound has low gi absorption and is a p-gp substrate . These properties could influence its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

1-Cyclohexylpiperazine plays a significant role in biochemical reactions, particularly in its interaction with sigma receptors. It has been identified as a high-affinity ligand for sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival . The binding of this compound to these receptors can influence their activity, thereby affecting the associated biochemical pathways.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It has been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines . This compound influences cell signaling pathways, particularly those involving sigma receptors, which play a role in cell proliferation, differentiation, and survival . Additionally, this compound can affect gene expression and cellular metabolism, further impacting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sigma receptors. By binding to these receptors, it can modulate their activity, leading to changes in downstream signaling pathways . This modulation can result in enzyme inhibition or activation, alterations in gene expression, and subsequent cellular responses. The precise binding interactions and the resulting conformational changes in the receptors are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its impact on cell growth and apoptosis can be observed within 48 hours of exposure . The stability and degradation of this compound in vitro and in vivo are essential factors that influence its long-term effects on cellular function. Understanding these temporal dynamics is crucial for optimizing its use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as modulation of sigma receptor activity and inhibition of tumor growth . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for achieving desired outcomes while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways is critical for understanding its broader impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and effectiveness. Understanding these transport mechanisms is essential for optimizing its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it determines the specific cellular processes and pathways that the compound can affect. Detailed knowledge of its subcellular distribution is essential for understanding its mechanism of action and optimizing its use in research and therapy.

Properties

IUPAC Name

1-cyclohexylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSXKIDJNKIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170357
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17766-28-8
Record name 1-Cyclohexylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17766-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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